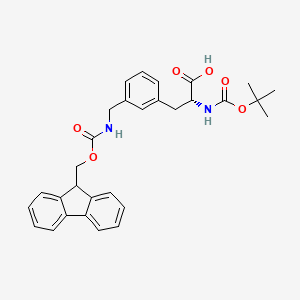

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, a complex organic compound, is part of the amino acid derivatives class, notable for its intricate structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a fluorenyl moiety, which enhances lipophilicity and bioavailability, making it a candidate for various biological interactions. The structure includes:

- Fluorenyl group : Enhances interaction with biological membranes.

- Amino acid backbone : Imparts properties typical of amino acids and their derivatives.

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets. The fluorenyl group can engage in hydrophobic interactions with proteins, while the amino acid functionalities may facilitate hydrogen bonding and ionic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Interactions with various receptors can modulate signaling pathways.

- Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis .

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by modulating immune responses and cytokine production. This is particularly relevant in conditions characterized by chronic inflammation.

Neuroprotective Effects

Certain analogs have been investigated for their neuroprotective properties, showing promise in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Comparative Analysis of Similar Compounds

A comparison table illustrates the biological activities of structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |

| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |

| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study on fluorenone derivatives reported effective inhibition against the InhA enzyme crucial for mycobacterial fatty acid biosynthesis, suggesting potential therapeutic applications in tuberculosis treatment .

- Antiproliferative Activity : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives indicated significant antiproliferative effects against cancer cell lines, acting as type I topoisomerase inhibitors .

科学研究应用

Applications in Medicinal Chemistry

-

Peptide Synthesis :

- The compound serves as a building block in the synthesis of peptides. Its structure allows for the incorporation of various functionalities, making it versatile for creating peptide libraries for drug discovery.

- Case Study : In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of peptide analogs that exhibited enhanced biological activity against cancer cell lines .

-

Drug Development :

- This compound has been explored for its potential use in developing drugs targeting specific receptors involved in various diseases, including cancer and neurodegenerative disorders.

- Case Study : A research team reported the development of a new class of anti-cancer agents derived from this compound, demonstrating significant cytotoxic effects in vitro against multiple cancer types .

-

Bioconjugation :

- The ability to introduce fluorophores or other tags makes this compound suitable for bioconjugation applications, allowing for the tracking of peptides and proteins in biological studies.

- Case Study : In Bioconjugate Chemistry, researchers described how they used this compound to create fluorescently labeled peptides, facilitating real-time imaging of cellular processes .

Applications in Material Science

-

Polymer Chemistry :

- The compound can be utilized as a monomer in the synthesis of functionalized polymers, which can have applications in drug delivery systems and biomaterials.

- Case Study : A study highlighted the use of (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid to create biodegradable polymers with controlled release properties for therapeutic agents .

-

Nanotechnology :

- Its derivatives have been explored in the development of nanoparticles for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents.

- Case Study : Research published in Advanced Drug Delivery Reviews discussed how nanoparticles formed using this compound showed improved targeting capabilities to tumor sites compared to conventional delivery methods .

Data Table: Summary of Applications

属性

IUPAC Name |

(2R)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428047 |

Source

|

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213080-68-2 |

Source

|

| Record name | (R)-3-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。